

# Sourcing High-Purity 2-Vinylpyridine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Vinylpyridine

Cat. No.: B144079

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For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical determinant of experimental success and product quality. **2-Vinylpyridine**, a key monomer in the synthesis of various polymers and a precursor in pharmaceutical manufacturing, is no exception. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for quality control, and a practical workflow for sourcing and qualifying high-purity **2-Vinylpyridine**.

## Commercial Suppliers of High-Purity 2-Vinylpyridine

A number of chemical suppliers offer **2-Vinylpyridine** at various purity levels suitable for research and development as well as production. The choice of supplier often depends on the required purity, scale, and available documentation, such as a Certificate of Analysis (CoA). Below is a summary of prominent commercial suppliers and their typical product specifications.

Supplier	Stated Purity	Available Grades	Notes
Sigma-Aldrich (Merck)	≥97%	Reagent, Pharmaceutical Analytical Impurity	Offers various grades, including a pharmaceutical analytical impurity standard. <a href="#">[1]</a> Stabilized with 0.1 wt. % p-tert-butylcatechol.
Thermo Fisher Scientific	≥96.0% (GC)	Stabilized	Provides a specification sheet detailing appearance, infrared spectrum conformity, and refractive index. <a href="#">[2]</a>
Santa Cruz Biotechnology	≥97.0% (GC)	Reagent	A sample Certificate of Analysis shows a purity of 99.1% by GC. <a href="#">[3]</a>
Ottokemi	97%	For synthesis	Provides a Certificate of Analysis upon request. <a href="#">[4]</a>
TNJ Chemical	≥99.00%	Industrial Grade	A China-based manufacturer offering high-purity industrial grade 2-Vinylpyridine. <a href="#">[5]</a>
Hosea Chem	≥98.0%	---	Specifies moisture and 2-Picoline content of ≤1.0%.
BuyersGuideChem	Up to 99%	Bulk and laboratory supplier	Lists multiple international suppliers with varying purity claims. <a href="#">[6]</a>

ECHEMI	98%, 99%	Industrial Grade	A platform listing various Chinese manufacturers and their offered grades. [7]
Simson Pharma	---	Research Chemicals, Drug Impurity Standards	Provides a Certificate of Analysis with every compound.[8]
Tokyo Chemical Industry (TCI)	>97.0% (GC)	Stabilized	Specifies storage under inert gas and frozen conditions.

## Experimental Protocols for Quality Assessment

Ensuring the purity of **2-Vinylpyridine** is paramount for its intended application. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for determining the purity and identifying potential impurities.

### Gas Chromatography (GC) for Purity Determination

Gas chromatography is a robust technique for assessing the purity of volatile compounds like **2-Vinylpyridine**. A typical Certificate of Analysis will report the purity as determined by GC.[3]

Methodology:

- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating **2-Vinylpyridine** from common impurities.[8]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
- Inlet Temperature: 250°C.[8]
- Oven Temperature Program:

- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: Increase to 250°C at a rate of 10°C/min.
- Final hold: 5 minutes at 250°C.[8]
- Detector Temperature: 300°C.
- Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane or methanol).
- Data Analysis: The purity is calculated based on the area percentage of the main **2-Vinylpyridine** peak relative to the total area of all peaks in the chromatogram.

## High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC can be employed for the analysis of **2-Vinylpyridine** and its non-volatile impurities. A reverse-phase method is typically used.

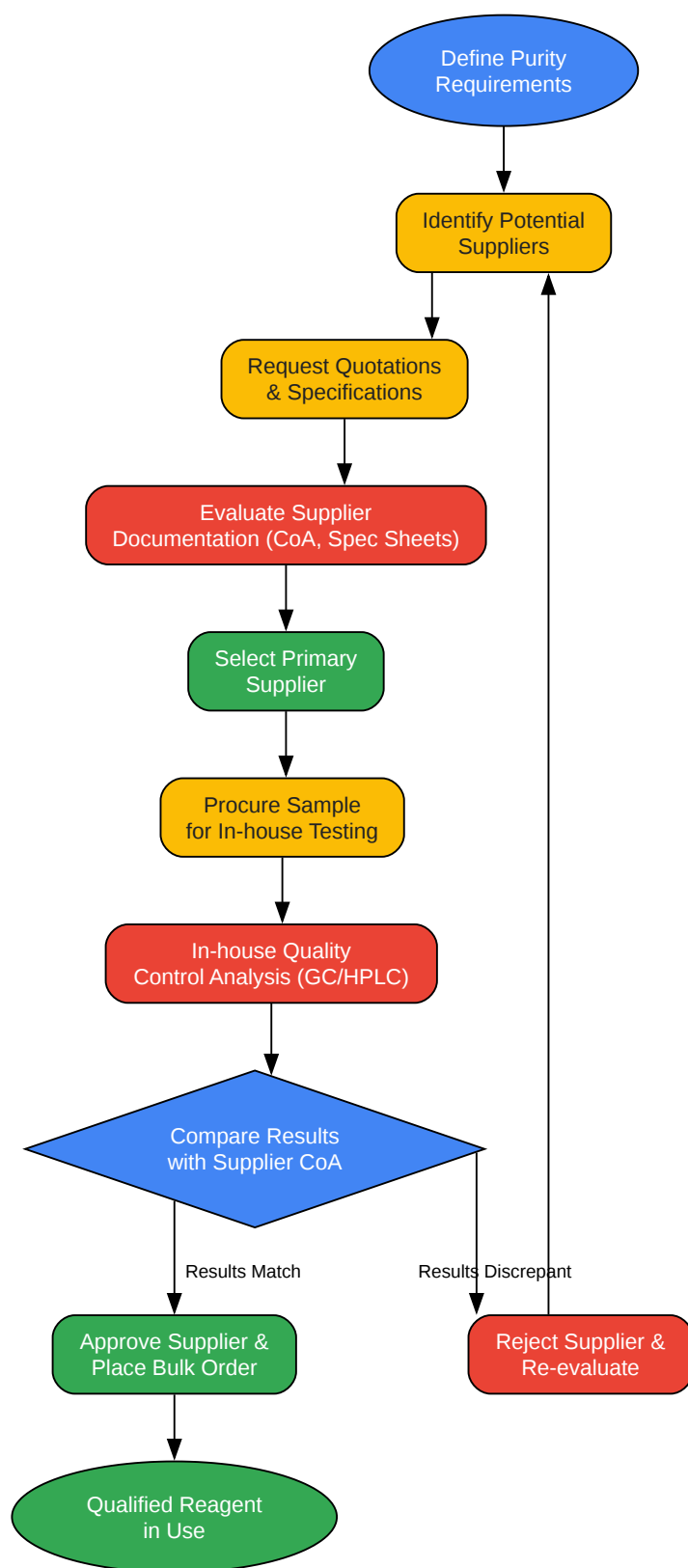
Methodology:

- Instrumentation: HPLC system with a UV detector.[8]
- Column: A C18 column, such as a Newcrom R1 (4.6 x 150 mm, 5 µm particle size), is effective.[6][8]
- Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[6]
- Flow Rate: 1.0 mL/min.[8]
- Injection Volume: 10 µL.[8]
- Detection: UV detection at 254 nm.[8]
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[8]

- Data Analysis: Peak areas are integrated to determine the relative purity and quantify impurities.

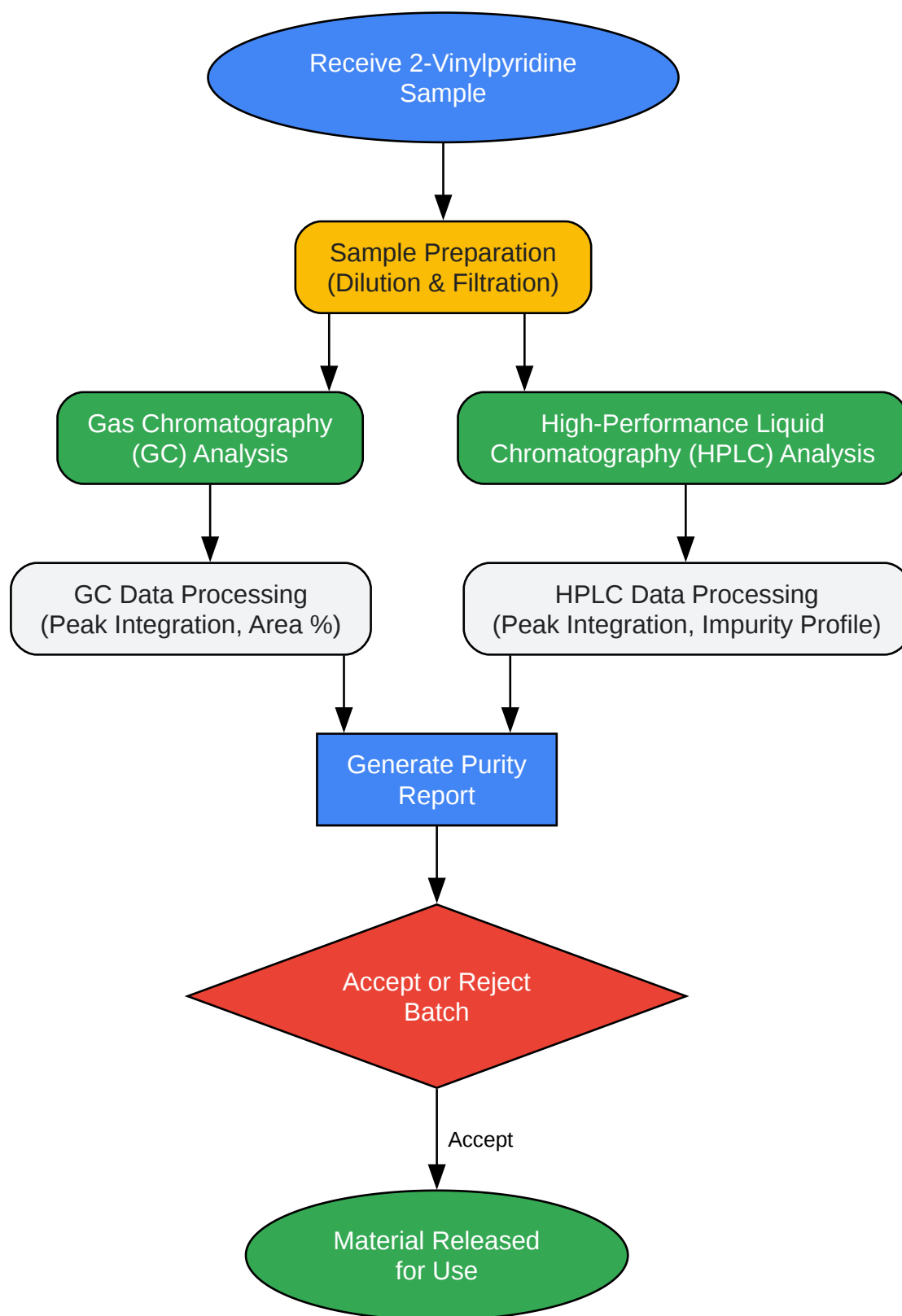
## Workflow and Process Visualization

The following diagrams illustrate the logical workflow for sourcing and qualifying high-purity **2-Vinylpyridine**, as well as a typical analytical workflow for purity verification.



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Sourcing and Qualification Workflow for High-Purity **2-Vinylpyridine**.



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Analytical Workflow for Purity Verification of **2-Vinylpyridine**.

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